molecular formula C5H3Cl2N3O2 B2725220 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid CAS No. 1555389-67-7

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid

Cat. No.: B2725220
CAS No.: 1555389-67-7
M. Wt: 208
InChI Key: DTQVMKIYUNUTJJ-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound with significant applications in various scientific fields. It is characterized by the presence of two chlorine atoms, an amino group, and a carboxylic acid group attached to a pyrimidine ring. This compound is known for its versatility in chemical reactions and its potential in medicinal chemistry.

Scientific Research Applications

Future Directions

The future directions for 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid could involve further exploration of its synthetic methods and potential applications in the synthesis of pyrimidine-based compounds . The compound’s potential biological activity could also be a subject of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a solvent like dichloromethane (DCM). The reaction is carried out under nitrogen protection and at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield. The purification process involves crystallization and filtration to obtain high-purity this compound.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular responses . The specific pathways involved depend on the particular application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-4,6-dichloropyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12)(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQVMKIYUNUTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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